1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan
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Overview
Description
1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a heterocyclic organic compound This compound is characterized by the presence of seven bromine atoms attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. The process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where dibenzofuran is exposed to bromine gas in the presence of a catalyst. This method allows for efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated dibenzofuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofurans, which can be further utilized in organic synthesis and materials science.
Scientific Research Applications
1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan has several scientific research applications:
Environmental Science: It is studied for its potential environmental impact and behavior as a persistent organic pollutant.
Materials Science: The compound is used in the development of flame retardants and other materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Research is conducted to understand its biological activity and potential effects on living organisms.
Mechanism of Action
The mechanism of action of 1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in different chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, which are facilitated by the electron-withdrawing nature of the bromine atoms.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromodibenzofuran
- 4,6-Dibromodibenzofuran
- 1,2,3,4,7,8,9-Heptachlorodibenzofuran
Uniqueness
1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan is unique due to the high degree of bromination, which imparts distinct chemical and physical properties. Compared to other brominated dibenzofurans, it exhibits higher reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
1,2,3,4,6,8,9-heptabromodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr7O/c13-2-1-3(14)11-4(6(2)15)5-7(16)8(17)9(18)10(19)12(5)20-11/h1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCUUFHBGLYSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C3=C(O2)C(=C(C(=C3Br)Br)Br)Br)C(=C1Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20814227 |
Source
|
Record name | 1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20814227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617708-30-2 |
Source
|
Record name | 1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20814227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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